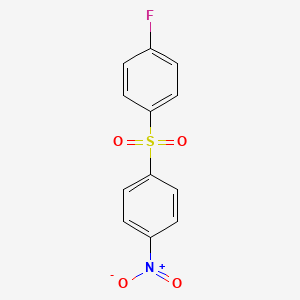

4-Fluorophenyl 4-nitrophenyl sulfone

説明

4-Fluorophenyl 4-nitrophenyl sulfone is a sulfone derivative featuring two aromatic rings: one substituted with a fluorine atom at the para-position and the other with a nitro group at the para-position. Sulfones are characterized by the sulfonyl functional group (SO₂), which imparts high thermal stability and chemical resistance.

特性

CAS番号 |

383-24-4 |

|---|---|

分子式 |

C12H8FNO4S |

分子量 |

281.26 g/mol |

IUPAC名 |

1-(4-fluorophenyl)sulfonyl-4-nitrobenzene |

InChI |

InChI=1S/C12H8FNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |

InChIキー |

SDZPRJDGUVYQNJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Physical Properties

The table below compares key sulfone derivatives with varying substituents:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 4-Fluorophenyl 4-nitrophenyl sulfone | Not explicitly provided | C₁₂H₈FNO₄S* | ~297.25 (estimated) | – | 4-Fluorophenyl, 4-Nitrophenyl |

| Bis(4-fluorophenyl) sulfone | 383-29-9 | C₁₂H₈F₂O₂S | 254.25 | 98–100 | Two 4-fluorophenyl |

| Bis(4-nitrophenyl) sulfone | 1156-50-9 | C₁₂H₈N₂O₆S | 308.26 | – | Two 4-nitrophenyl |

| 4-Chlorophenyl phenyl sulfone | 80-00-2 | C₁₂H₉ClO₂S | 252.71 | – | 4-Chlorophenyl, Phenyl |

| 4-Aminophenyl 4-nitrophenyl sulfone | – | C₁₂H₁₁N₂O₄S* | 297.29 | – | 4-Aminophenyl, 4-Nitrophenyl |

*Molecular formulas inferred based on substituents.

Key Observations:

- Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing the sulfone's polarity and acidity. Fluorine, while also electron-withdrawing, has a smaller steric footprint and bioisosteric properties, making it favorable in drug design .

- Thermal Stability : Bis(4-nitrophenyl) sulfone likely exhibits higher thermal stability due to dual nitro groups, whereas 4-fluorophenyl analogs may offer better solubility in organic solvents .

- Melting Points : Bis(4-fluorophenyl) sulfone melts at 98–100°C, lower than nitro-rich analogs, reflecting reduced intermolecular interactions compared to nitro-substituted sulfones .

4-Fluorophenyl 4-Nitrophenyl Sulfone

- Reactivity : The nitro group activates the ring for electrophilic substitution, while fluorine can participate in nucleophilic aromatic substitution or serve as a directing group. This combination is useful in synthesizing heterocycles (e.g., pyrazoles in ) or covalent inhibitors (e.g., sulfonyl fluorides in ) .

- Applications: Potential use in proton exchange membranes (PEMs) for fuel cells, where sulfones improve mechanical strength and thermal resistance. Fluorine may enhance hydrophobicity, reducing water uptake .

Bis(4-nitrophenyl) Sulfone

- Applications : High-performance polymers and explosives due to nitro groups' electron-deficient nature. Its rigidity suits applications requiring thermal stability .

4-Chlorophenyl Phenyl Sulfone

- Historical Use: Employed in agrochemicals (e.g., pesticides like "Sulphenone") due to chlorine's cost-effectiveness and moderate electron-withdrawing effects .

4-Aminophenyl 4-Nitrophenyl Sulfone

- Synthetic Intermediate: The amino group enables further functionalization (e.g., azo coupling), while the nitro group stabilizes intermediates in dye or pharmaceutical synthesis .

Comparative Analysis of Substituent Effects

| Substituent | Electronic Effect | Impact on Sulfone Properties |

|---|---|---|

| Nitro (-NO₂) | Strong electron-withdrawing | Increases polarity, acidity, and thermal stability; reduces solubility in polar solvents |

| Fluoro (-F) | Moderate electron-withdrawing | Enhances lipophilicity and bioactivity; improves oxidative stability |

| Chloro (-Cl) | Weak electron-withdrawing | Balances cost and reactivity; common in agrochemicals |

| Amino (-NH₂) | Electron-donating | Increases solubility in aqueous media; facilitates further derivatization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。